

# An In-depth Technical Guide to Tetrairidium Dodecacarbonyl: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

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## Abstract

**Tetrairidium dodecacarbonyl**,  $\text{Ir}_4(\text{CO})_{12}$ , is a significant organometallic compound characterized by its tetrahedral cluster of four iridium atoms coordinated with twelve carbonyl ligands. This air-stable, canary-yellow crystalline solid is the most common and stable binary carbonyl of iridium.<sup>[1]</sup> Its unique structure and catalytic activity have made it a subject of considerable academic interest and a precursor for various catalytic applications, including the water-gas shift reaction and the synthesis of bimetallic clusters. This guide provides a comprehensive overview of the molar mass, formula weight, and other physicochemical properties of  $\text{Ir}_4(\text{CO})_{12}$ , detailed experimental protocols for its synthesis, and a discussion of its current and potential applications in research and industry, with a particular focus on its relevance to the pharmaceutical sector.

## Core Properties and Data

**Tetrairidium dodecacarbonyl** possesses a unique set of physical and chemical properties that are crucial for its application in various scientific fields. A summary of its key quantitative data is presented below for easy reference and comparison.

Property	Value
Formula Weight	$C_{12}Ir_4O_{12}$
Molar Mass	1104.92 g/mol <a href="#">[1]</a>
Appearance	Canary-yellow crystals <a href="#">[1]</a>
Melting Point	195 °C (decomposes) <a href="#">[1]</a>
Solubility	Poorly soluble in organic solvents; soluble in chlorocarbons, toluene, tetrahydrofuran. <a href="#">[1]</a>
Symmetry	Td <a href="#">[1]</a>
Average Ir-Ir Bond Distance	2.693 Å <a href="#">[1]</a>
Crystal System	Trigonal
Space Group	P 3 (No. 143)
Unit Cell Dimensions	$a = 13.29 \text{ \AA}$ , $b = 13.29 \text{ \AA}$ , $c = 8.981 \text{ \AA}$ , $\alpha = 90^\circ$ , $\beta = 90^\circ$ , $\gamma = 120^\circ$
Cell Volume	1373.74 Å <sup>3</sup>
IR Spectroscopy (C-O stretching)	Terminal carbonyls typically absorb in the 2120-1850 cm <sup>-1</sup> region.

## Synthesis of Tetrairidium Dodecacarbonyl: An Experimental Protocol

The synthesis of  $Ir_4(CO)_{12}$  is typically achieved through a two-step reductive carbonylation of hydrated iridium trichloride. The following protocol is a detailed method for its preparation.

### Step 1: Preparation of the Dichlorodicarbonyliridate(I) anion, $[Ir(CO)_2Cl_2]^-$

This initial step involves the reductive carbonylation of an iridium(III) salt to form an iridium(I) carbonyl complex.

- Reagents and Equipment:
  - Hydrated iridium(III) chloride ( $\text{IrCl}_3 \cdot x\text{H}_2\text{O}$ )
  - Carbon monoxide (CO) gas
  - Anhydrous methanol
  - A high-pressure reaction vessel (autoclave) equipped with a stirrer and gas inlet/outlet.
  - Standard laboratory glassware.
- Procedure:
  - A solution of hydrated iridium(III) chloride in anhydrous methanol is prepared.
  - The solution is transferred to the high-pressure reaction vessel.
  - The vessel is sealed and purged with carbon monoxide gas to remove any residual air.
  - The vessel is then pressurized with carbon monoxide and heated with stirring. The reaction progress can be monitored by the uptake of CO.
  - The reaction produces the anionic complex  $[\text{Ir}(\text{CO})_2\text{Cl}_2]^-$  in solution.

## Step 2: Conversion to Tetrairidium Dodecacarbonyl, $\text{Ir}_4(\text{CO})_{12}$

The iridium(I) complex formed in the first step is then converted to the final  $\text{Ir}_4(\text{CO})_{12}$  cluster.

- Reagents and Equipment:
  - The solution containing  $[\text{Ir}(\text{CO})_2\text{Cl}_2]^-$  from Step 1.
  - Carbon monoxide (CO) gas.
  - Water.
  - A suitable reducing agent (e.g., zinc metal).

- Standard laboratory glassware for filtration and crystallization.
- Procedure:
  - To the solution of  $[\text{Ir}(\text{CO})_2\text{Cl}_2]^-$ , water and a reducing agent are added.
  - The mixture is heated under a continuous stream of carbon monoxide at atmospheric pressure.
  - The canary-yellow precipitate of  $\text{Ir}_4(\text{CO})_{12}$  forms during the reaction.
  - After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration.
  - The crude product can be purified by crystallization from a suitable solvent such as toluene or a mixture of chlorocarbons.

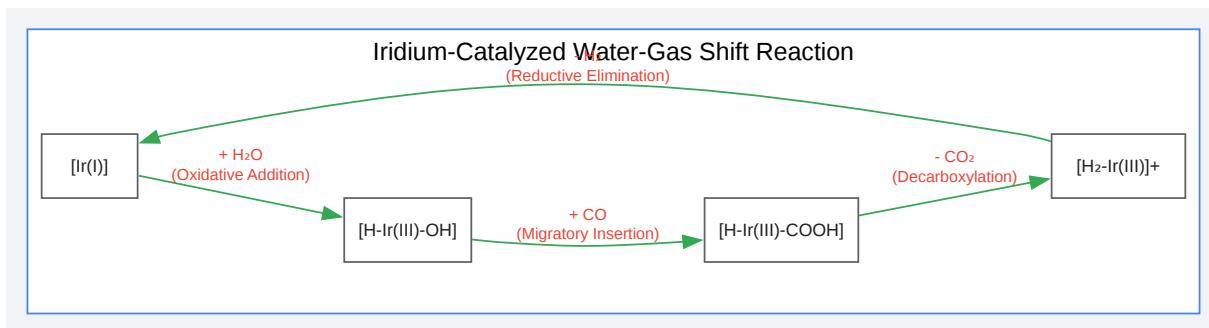
## Applications in Research and Industry

While many of the initial studies on  $\text{Ir}_4(\text{CO})_{12}$  were of academic interest, its catalytic properties and those of its derivatives have found applications in various fields, including organic synthesis relevant to the pharmaceutical industry.

## Catalysis of the Water-Gas Shift Reaction

**Tetrairidium dodecacarbonyl** is a known precursor for catalysts in the water-gas shift reaction (WGSR), a crucial industrial process for producing high-purity hydrogen and adjusting the  $\text{H}_2/\text{CO}$  ratio in syngas.<sup>[1][2]</sup> The WGSR involves the reaction of carbon monoxide with water to produce carbon dioxide and hydrogen ( $\text{CO} + \text{H}_2\text{O} \rightleftharpoons \text{CO}_2 + \text{H}_2$ ).<sup>[2]</sup> While the industrial WGSR often employs heterogeneous catalysts at high temperatures, there is significant interest in developing homogeneous catalysts that operate under milder conditions. Iridium carbonyl complexes are active catalysts for this reaction.

A proposed mechanism for the iridium-catalyzed WGSR involves a series of oxidative addition, migratory insertion, and reductive elimination steps at the metal center.

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Caption: A simplified associative mechanism for the homogeneous iridium-catalyzed Water-Gas Shift Reaction.

## Precursor for Bimetallic Clusters and Nanoparticles

$\text{Ir}_4(\text{CO})_{12}$  serves as a valuable starting material for the synthesis of more complex bimetallic and multimetallic clusters. These materials are of interest in catalysis and materials science due to the potential synergistic effects between the different metal atoms.

## Relevance to Drug Development and Pharmaceutical Synthesis

While  $\text{Ir}_4(\text{CO})_{12}$  itself is not directly used as a therapeutic agent, iridium-based catalysts are increasingly important in the pharmaceutical industry for the synthesis of complex organic molecules.<sup>[3]</sup> Iridium complexes have emerged as highly efficient and selective catalysts for key transformations, such as:

- Asymmetric Hydrogenation: Iridium catalysts are particularly effective for the enantioselective hydrogenation of various substrates, a critical process for producing single-enantiomer drugs.<sup>[3]</sup>
- C-H Activation: Iridium-catalyzed C-H activation reactions provide a powerful tool for the direct functionalization of organic molecules, enabling more efficient and atom-economical synthetic routes to pharmaceutical intermediates.

The study of iridium carbonyl clusters like  $\text{Ir}_4(\text{CO})_{12}$  provides fundamental insights into the behavior of iridium in catalytic cycles, which can inform the design of more advanced and tailored catalysts for pharmaceutical applications.

## Conclusion

**Tetrairidium dodecacarbonyl** is a cornerstone compound in the field of organometallic chemistry. Its well-defined structure and reactivity have made it an invaluable tool for fundamental research and a precursor for catalytically active species. While its direct applications may be specialized, the knowledge gained from studying  $\text{Ir}_4(\text{CO})_{12}$  and related iridium carbonyl clusters continues to drive innovation in catalysis, with significant implications for the development of more efficient and sustainable synthetic methodologies in the pharmaceutical industry and beyond. The ongoing exploration of its catalytic potential promises to unveil new applications for this remarkable metal cluster.

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## References

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